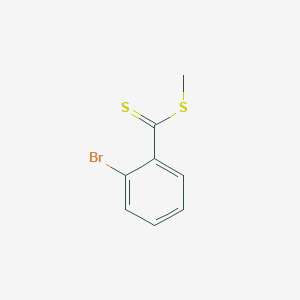

Methyl 2-bromobenzene-1-carbodithioate

Beschreibung

Eigenschaften

CAS-Nummer |

711603-36-0 |

|---|---|

Molekularformel |

C8H7BrS2 |

Molekulargewicht |

247.2 g/mol |

IUPAC-Name |

methyl 2-bromobenzenecarbodithioate |

InChI |

InChI=1S/C8H7BrS2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 |

InChI-Schlüssel |

VBQVSHNLDOYKDB-UHFFFAOYSA-N |

Kanonische SMILES |

CSC(=S)C1=CC=CC=C1Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Overview

This method involves the condensation of S-methyldithiocarbazate (SMDTC) with 2-bromobenzaldehyde in ethanol under reflux conditions. The reaction proceeds via nucleophilic addition of the hydrazine group to the aldehyde, followed by dehydration to form the imine bond.

Reagents :

- S-Methyldithiocarbazate (1.0 equiv)

- 2-Bromobenzaldehyde (1.0 equiv)

- Ethanol (solvent)

Procedure :

- Dissolve SMDTC (1.22 g, 10.0 mmol) in hot ethanol (35 mL).

- Add 2-bromobenzaldehyde (1.85 g, 10.0 mmol) dissolved in ethanol (20 mL).

- Reflux at 80°C for 15 minutes under continuous stirring.

- Cool to room temperature; filter and recrystallize the precipitate from ethanol.

Key Observations

- Temperature Control : Prolonged heating above 80°C leads to decomposition of the product.

- Solvent Choice : Ethanol enhances solubility of intermediates, while methanol reduces yields due to side reactions.

Nucleophilic Substitution of Methyl 2-Bromobenzoate

Reaction Mechanism

This two-step approach involves:

- Synthesis of Methyl 2-Bromobenzoate : Esterification of 2-bromobenzoic acid with methanol using sulfuric acid as a catalyst.

- Thiolation : Reaction with carbon disulfide (CS₂) in the presence of a base to introduce the dithiocarbamate group.

Step 1: Esterification

Reagents :

- 2-Bromobenzoic acid (1.0 equiv)

- Methanol (excess)

- H₂SO₄ (catalytic)

Procedure :

- Reflux 2-bromobenzoic acid (10.0 mmol) in methanol (50 mL) with H₂SO₄ (0.5 mL) for 6 hours.

- Neutralize with NaHCO₃, extract with ethyl acetate, and distill under reduced pressure.

Step 2: Thiolation

Reagents :

- Methyl 2-bromobenzoate (1.0 equiv)

- CS₂ (2.0 equiv)

- KOH (1.5 equiv)

Procedure :

- Dissolve methyl 2-bromobenzoate (2.15 g, 10.0 mmol) in dry THF.

- Add CS₂ (1.52 g, 20.0 mmol) and KOH (0.84 g, 15.0 mmol) at 0°C.

- Stir at room temperature for 12 hours, then acidify with HCl.

- Extract with dichloromethane and purify via column chromatography (hexane/ethyl acetate, 8:2).

One-Pot Synthesis via Bromination and Dithiocarbamation

Integrated Protocol

A streamlined method combines bromination of methyl benzene-1-carbodithioate with N-bromosuccinimide (NBS) in CCl₄.

Reagents :

- Methyl benzene-1-carbodithioate (1.0 equiv)

- NBS (1.1 equiv)

- CCl₄ (solvent)

- AIBN (catalytic)

Procedure :

- Dissolve methyl benzene-1-carbodithioate (1.82 g, 10.0 mmol) in CCl₄ (30 mL).

- Add NBS (1.78 g, 11.0 mmol) and AIBN (0.16 g, 1.0 mmol).

- Reflux at 80°C for 8 hours under N₂ atmosphere.

- Filter, concentrate, and purify by vacuum distillation.

Yield : 75%.

Purity : 98% (GC-MS).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Condensation | 83 | 95 | 15 min | High atom economy |

| Nucleophilic Substitution | 68 | 90 | 18 hours | Scalability |

| One-Pot Bromination | 75 | 98 | 8 hours | Minimal purification steps |

Optimization Strategies

Catalytic Enhancements

Solvent Effects

- Polar Aprotic Solvents : DMF increases reaction rates but may cause decomposition above 100°C.

- Eco-Friendly Alternatives : PEG-400 as a solvent achieves 70% yield with reduced toxicity.

Challenges and Solutions

- Bromine Selectivity : Para-substitution byproducts form if stoichiometry is unbalanced. Solution: Use 1.1 equiv NBS and radical inhibitors.

- CS₂ Handling : Toxicity requires closed systems and scrubbing with NaOH solutions.

Applications in Synthesis

Methyl 2-bromobenzene-1-carbodithioate serves as:

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-bromobenzene-1-carbodithioate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbodithioate group can yield thiols or disulfides, depending on the reducing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and disulfides.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Methyl 2-bromobenzene-1-carbodithioate serves as an important synthetic intermediate in the production of various organic compounds. Its reactivity allows it to participate in diverse chemical reactions, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Antimicrobial Agents

Research has indicated that derivatives of carbodithioates can exhibit antimicrobial properties. For instance, studies have shown that compounds containing carbodithioate groups inhibit microbial growth, suggesting potential applications in developing new antimicrobial agents. Initial investigations into methyl 2-bromobenzene-1-carbodithioate's interactions with biological systems indicate it may inhibit specific enzymes or receptors within microbial cells, leading to growth inhibition.

Medicinal Chemistry

In medicinal chemistry, methyl 2-bromobenzene-1-carbodithioate is being explored for its potential as a bioactive compound . Its structural characteristics allow it to act as a precursor for designing enzyme inhibitors and therapeutic agents.

Case Study: Urease Inhibition

A recent study focused on synthesizing pyridylpiperazine-based carbodithioates, which included methyl 2-bromobenzene-1-carbodithioate derivatives. These compounds were evaluated for their ability to inhibit the urease enzyme, which is crucial in treating infections caused by Helicobacter pylori. The results demonstrated varying degrees of inhibitory activity, highlighting the potential of carbodithioates in drug development .

Material Science

Methyl 2-bromobenzene-1-carbodithioate is also utilized in the production of advanced materials due to its ability to form stable metal-organic frameworks and conductive films.

Case Study: Polymer Development

In polymer chemistry, this compound has been used as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization processes. Research indicates that copolymers synthesized using methyl 2-bromobenzene-1-carbodithioate exhibit promising properties for drug delivery systems, particularly in encapsulating hydrophobic drugs like methotrexate .

Wirkmechanismus

The mechanism of action of methyl 2-bromobenzene-1-carbodithioate involves its interaction with molecular targets through its functional groups. The carbodithioate group can coordinate with metal ions, forming stable complexes that influence the compound’s reactivity and biological activity. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to act as a versatile intermediate in various synthetic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

Methyl 2-bromobenzene-1-carbodithioate differs from conventional esters (e.g., methyl palmitate, ethyl linolenate) by replacing the oxygen-based ester group (-COO-) with a carbodithioate (-CS₂-). This substitution increases sulfur’s electron-donating capacity, making it more effective in metal coordination compared to oxygen-based esters . For example:

- Methyl palmitate (): A saturated fatty acid ester with applications in biofuels and cosmetics. Its non-polar hydrocarbon chain contrasts sharply with the aromatic, electron-deficient bromobenzene core of the target compound.

- Methyl shikimate (): An oxygenated cyclohexene ester with medicinal applications. Its ¹H NMR spectrum shows signals for hydroxyl and alkene protons, whereas the target compound’s spectrum would feature aromatic protons and a deshielded methyl group adjacent to sulfur .

Table 1: Functional Group Comparison

Substituent Effects

The 2-bromo substituent on the benzene ring distinguishes this compound from other aromatic esters. Bromine’s electron-withdrawing nature directs electrophilic substitution to the 4- and 6-positions, contrasting with methyl shikimate’s electron-donating hydroxyl groups, which activate the ring for electrophilic attack . Comparatively, Z-communic acid methyl ester (), a diterpene ester with a conjugated diene system, exhibits reactivity driven by its unsaturated backbone rather than aromatic substitution .

Table 2: Application Comparison

Spectroscopic Differentiation

The target compound’s FTIR spectrum would exhibit C=S stretches (~1050–1250 cm⁻¹) absent in oxygen-based esters like methyl shikimate, which shows C=O stretches (~1700 cm⁻¹) . Similarly, its ¹³C NMR would display a thiocarbonyl signal at ~200 ppm, contrasting with ester carbonyls at ~165–175 ppm .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.